Cas no 112360-08-4 (Butanoic acid,4-[4-[2-(4-octylphenyl)diazenyl]phenoxy]-)

Butanoic acid,4-[4-[2-(4-octylphenyl)diazenyl]phenoxy]- structure
112360-08-4 structure
Product Name:Butanoic acid,4-[4-[2-(4-octylphenyl)diazenyl]phenoxy]-
N.o CAS:112360-08-4
MF:C10H15N5O10P2
MW:427.201123476028
CID:129731
PubChem ID:6022
Update Time:2025-04-19

Butanoic acid,4-[4-[2-(4-octylphenyl)diazenyl]phenoxy]- Propriedades químicas e físicas

Nomes e Identificadores

    • Butanoic acid,4-[4-[2-(4-octylphenyl)diazenyl]phenoxy]-
    • 4-(3-Carboxytrimethyleneoxy)-4''-octylazobenzene
    • Adenosine diphosphate (6CI)
    • bmse000004
    • AKOS022179933
    • 4-26-00-03629 (Beilstein Handbook Reference)
    • SCHEMBL24103
    • BRN 0067722
    • C00008
    • Adenosine 5'-diphosphate sodium salt
    • bmse000935
    • adenosine-5'-diphosphate
    • 20398-34-9
    • 9H-purin-6-amine, 9-[5-O-[hydroxy(phosphonooxy)phosphinyl]-beta-D-glycero-pentofuranosyl]-
    • 1yrs
    • ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate
    • BDBM31995
    • 112360-08-4
    • PDSP1_001088
    • Adenosine 5'-diphosphoric acid
    • 61D2G4IYVH
    • s9368
    • Adenosine 5'-diphosphate, >=95% (HPLC)
    • Dynorphin A (1-13), ala(2)-trp(4)-
    • NCGC00163322-01
    • EINECS 200-392-5
    • 1oz4
    • Adenosine 5'-pyrophosphoric acid
    • Adenosine, 5'-(trihydrogen diphosphate)
    • J-700143
    • UNII-61D2G4IYVH
    • HY-W010918
    • 11062-03-6
    • ADENOSINE DIPHOSPHATE [WHO-DD]
    • 9-{5-O-[hydroxy(phosphonooxy)phosphoryl]-b-D-glycero-pentofuranosyl}-9H-purin-6-amine
    • s10970
    • ADENOSINE, 5'-(TRIHYDROGEN PYROPHOSPHATE)
    • 1y8o
    • 5'-Adp
    • 1m74
    • EN300-1588520
    • Adenosine diphosphate
    • 1t3t
    • 1amw
    • GTPL1712
    • a-ADP
    • CS-W011634
    • Adenosine 5'-(trihydrogen diphosphate) (9CI)
    • CCG-268971
    • 58-64-0
    • 17791-27-4
    • Adenosine5'-diphosphate
    • 4-(3-Carboxytrimethyleneoxy)-4/'/'-octylazobenzene
    • DTXSID60883210
    • C10H15N5O10P2
    • 1hi5
    • 1ucn
    • 1ao0
    • adenosine-5-diphosphate
    • bmse000991
    • Adenosindiphosphorsaeure
    • CHEBI:16761
    • 1o0h
    • Ado-5'-P-P
    • AS-11755
    • ADP.H2
    • 110123-09-6
    • Adenosine 5'-(trihydrogen pyrophosphate) (8CI)
    • Adenosine-5'-diphosphat
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl phosphono hydrogen phosphate
    • [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid
    • adenosine pyrophosphate
    • adenosine 5' diphosphate
    • ADP (nucleotide)
    • MFCD00066473
    • 1lkx
    • BDBM50368125
    • Adenosine-5'-Diphosphate, free acid
    • PDSP2_001072
    • 104746-05-6
    • 5'-Adenylphosphoric acid
    • H3adp
    • Adenosine diphosphoric acid
    • ADENOSINE DIPHOSPHATE [MI]
    • Adenosine 5'-(trihydrogen diphosphate)
    • AC-32145
    • 1e8h
    • Q185253
    • Epitope ID:137351
    • Adenosine diphosphate;Adenosine 5'-diphosphate
    • Adenosine diphosphate;ADP
    • 2c02
    • adenosine 5'-pyrophosphate
    • SCHEMBL18076199
    • 1,4-Cyclohexadiene-3,3,6,6-d4
    • BP-58727
    • 9H-Purin-6-amine, 9-[5-O-[hydroxy(phosphonooxy)phosphinyl]-.beta.-D-ribofuranosyl]-
    • Adenosine Diphosphate (ADP)
    • Adenosine 5'-diphosphate
    • 2bfr
    • ADP
    • CHEMBL14830
    • Adenosine disphosphate
    • NS00014781
    • 1xxi
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
    • adenosine 5 inverted exclamation marka-diphosphate
    • Inchi: 1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
    • Chave InChI: XTWYTFMLZFPYCI-KQYNXXCUSA-N
    • SMILES: P(=O)(O)(OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O

Propriedades Computadas

  • Massa Exacta: 427.02941569g/mol
  • Massa monoisotópica: 427.02941569g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 6
  • Contagem de aceitadores de ligações de hidrogénio: 14
  • Contagem de Átomos Pesados: 27
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 638
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -4.6
  • Superfície polar topológica: 233Ų

Butanoic acid,4-[4-[2-(4-octylphenyl)diazenyl]phenoxy]- Literatura Relacionada

Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD
NewCan Biotech Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
NewCan Biotech Limited
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd